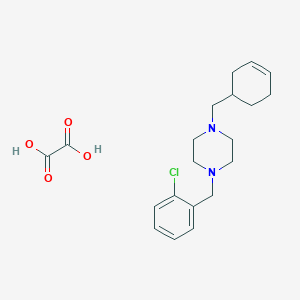![molecular formula C18H21IO3 B5131762 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene, also known as IEM-1921, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of iodinated benzene derivatives and has been studied for its effects on various biological systems.
Aplicaciones Científicas De Investigación
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its potential therapeutic applications in various biological systems. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In particular, this compound has been studied for its effects on cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and has been suggested as a potential anti-tumor mechanism. In vivo studies have shown that this compound exhibits anti-inflammatory effects and can reduce disease severity in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and has good solubility in aqueous solutions. Additionally, the synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for various scientific applications. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its effects on different cell types and biological systems may vary.
Direcciones Futuras
For research on 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene include further elucidating its mechanism of action, determining its efficacy and safety in animal models and human clinical trials, and developing more potent and selective derivatives.
Métodos De Síntesis
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene involves the reaction of 1-(4-ethoxyphenoxy)-3-chloropropane with 2-iodo-4-methylbenzene in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
Propiedades
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-10-5-14(2)13-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNHNOHVGEGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)

![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![1-(3-chloro-4-methylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5131714.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)
